molecular formula C11H13BrO B3314942 2-Bromo-3-(2-ethoxyphenyl)-1-propene CAS No. 951890-43-0

2-Bromo-3-(2-ethoxyphenyl)-1-propene

Cat. No.: B3314942
CAS No.: 951890-43-0
M. Wt: 241.12 g/mol
InChI Key: WLEXZSNWFNYNRO-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-ethoxyphenyl)-1-propene is a brominated allyl compound featuring a 2-ethoxyphenyl substituent. Its structure combines a reactive bromoalkene moiety with an ethoxy-substituted aromatic ring, making it a versatile intermediate in organic synthesis, particularly in Wittig reactions and cross-coupling chemistry. The ethoxy group at the ortho position of the phenyl ring influences electronic and steric properties, distinguishing it from analogs with para-substituted or non-ether substituents . Spectroscopic characterization (e.g., IR, NMR, MS) confirms its structural identity, with key features such as ν(C=O) at ~1720 cm⁻¹ in IR and distinct aromatic proton shifts in NMR .

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEXZSNWFNYNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-ethoxyphenyl)-1-propene can be achieved through various methods. One common approach involves the bromination of 3-(2-ethoxyphenyl)-1-propene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-ethoxyphenyl)-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Addition: Formation of dihalides or halohydrins.

    Oxidation: Formation of epoxides.

    Reduction: Formation of alkanes.

Scientific Research Applications

2-Bromo-3-(2-ethoxyphenyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-ethoxyphenyl)-1-propene in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution or addition reactions by interacting with nucleophiles or electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Ethoxy vs. Methoxy Groups

  • Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14a) : Exhibits a 2-ethoxyphenyl group, leading to unique steric hindrance and electronic effects. The ethoxy group’s δ(1H NMR) at 1.38–1.45 ppm (CH₃) and 4.12–4.35 ppm (OCH₂) contrasts with methoxy analogs, which show simpler splitting patterns .
  • Methyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (Z-14e) : The para-methoxy group enhances resonance stabilization, shifting aromatic protons upfield (δ ~6.8–7.4 ppm) compared to the ortho-ethoxy derivative (δ ~6.9–8.5 ppm) .

Halogen and Heterocyclic Substitutions

  • 2-Bromo-3-(4-biphenyl)-1-propene (CAS 951890-17-8) : Replaces the ethoxyphenyl group with a biphenyl system, increasing molecular weight (273.17 g/mol) and lipophilicity (XLogP3 = 5.8) .

Functional Group Modifications

Ester vs. Acid Derivatives

  • Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14a) : The ester carbonyl (δ(13C NMR) = 162.35 ppm) is less deshielded than carboxylic acid derivatives like (Z)-3-(4-methoxyphenyl)-2-bromoacrylic acid (15b, δ(13C NMR) ~170–175 ppm) .
  • (Z)-2-Bromo-hex-2-enoic acid (16b): The absence of an aromatic ring reduces conjugation, lowering thermal stability (mp. ~50–60°C) compared to aromatic analogs .

Halogen Exchange (Br vs. Cl)

  • 2-Chloro-3-(2-naphthyl)-1-propene : Chlorine substitution reduces molecular weight (247.13 g/mol vs. 273.17 g/mol for bromo-biphenyl analog) and alters reactivity in nucleophilic substitutions .

Spectroscopic and Analytical Comparisons

Compound IR ν(C=O) (cm⁻¹) ¹H NMR δ (ppm, Key Protons) Molecular Weight (g/mol)
Ethyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14a) 1719 1.38 (CH₃), 8.50 (CH=) 298.02 (⁷⁹Br)
Methyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (Z-14e) 1720 3.90 (CO₂CH₃), 8.49 (CH=) 284.00 (⁷⁹Br)
2-Bromo-3-(4-biphenyl)-1-propene N/A Aromatic multiplet (δ 7.2–7.8) 273.17

Biological Activity

2-Bromo-3-(2-ethoxyphenyl)-1-propene is an organic compound with significant potential in biological research. It features a bromine atom and an ethoxyphenyl group attached to a propene backbone. This compound has garnered interest due to its possible antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Structure and Composition

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC12H13BrO
Molecular Weight253.13 g/mol
CAS Number951890-43-0

The compound is characterized by its brominated propene structure, which plays a crucial role in its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the bromine atom enhances the compound's ability to interact with microbial targets, potentially disrupting their cellular functions.

Anticancer Activity

In preliminary studies, derivatives of this compound have shown promise in anticancer applications. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Further studies are needed to elucidate the exact pathways affected by this compound.

Case Studies

  • Antimicrobial Evaluation : A study investigated various brominated compounds for their efficacy against bacterial strains. Results indicated that this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound could induce apoptosis, leading to cell death. The study highlighted the need for further exploration of its pharmacokinetics and toxicity profiles.

The biological activity of this compound is thought to be mediated through:

  • Enzyme Inhibition : The bromine atom may facilitate interactions with active sites on enzymes, leading to inhibition.
  • Cell Membrane Disruption : The hydrophobic ethoxy group could insert into lipid bilayers, altering membrane integrity and function.

Summary of Findings from Recent Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against Gram-positive bacteria
Anticancer PotentialInduction of apoptosis in MCF-7 cells
Mechanism ExplorationPossible enzyme inhibition and membrane disruption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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